molecular formula C15H22N2O3 B13212460 Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate

Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate

Cat. No.: B13212460
M. Wt: 278.35 g/mol
InChI Key: LDVVBWAWLQWDNC-UHFFFAOYSA-N
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Description

Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate is a carbamate derivative characterized by a pyrrolidine ring substituted with methoxy and methyl groups, linked to a benzyl carbamate moiety. Carbamates are widely studied for their versatility in organic synthesis and pharmacological applications, particularly as intermediates in drug development. This article compares the target compound with structurally and functionally similar carbamates, focusing on synthesis, spectroscopic characterization, and substituent effects.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-15(8-13(19-2)9-17-15)11-16-14(18)20-10-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3,(H,16,18)

InChI Key

LDVVBWAWLQWDNC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)OC)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Material Selection

The key precursor is typically N-Boc-L-prolinol or analogous proline derivatives, which are transformed into pyrrolidine rings via reduction and functionalization steps. The synthesis of the methyl-substituted pyrrolidine ring involves:

Reagent/Condition Purpose Reference
TV-Boc-L-prolinol Starting material
Lithium iodide (LiI) Facilitates ring transformation
Dichloromethane (DCM) Solvent

Pyrrolidine Ring Formation

The process involves reduction of the proline derivative, followed by methylation at the 2-position:

  • Step 1: Activation of the proline derivative with LiI in DCM to generate an intermediate.
  • Step 2: Methylation using methyl iodide or similar methylating agents.
  • Step 3: Deprotection of Boc groups under acidic conditions to yield the free amine.

This route is advantageous due to its short, safe, and scalable nature, as detailed in patent WO2008137087A1, which emphasizes environmentally friendly solvents and reagents.

Methoxy Substitution at the 4-Position

The methoxy group is introduced via nucleophilic substitution or methylation of a hydroxyl precursor:

Reagent Purpose Reference
Dimethyl sulfate or methyl iodide Methylation agent
Base (e.g., potassium carbonate) Facilitates methylation

Formation of the Carbamate Linkage

Preparation of the Benzyl Carbamate

The carbamate moiety is typically synthesized via reaction of benzyl chloroformate with the amine intermediate:

Reagent Purpose Reference
Benzyl chloroformate Carbamate formation
Base (e.g., triethylamine) Neutralizes HCl byproduct
Solvent (e.g., dichloromethane) Reaction medium

Reaction Conditions:

  • The amine is dissolved in DCM.
  • Triethylamine is added to scavenge HCl.
  • Benzyl chloroformate is added dropwise at 0°C.
  • The mixture is stirred at room temperature until completion.

Final Coupling to Form the Target Compound

The carbamate is then linked to the pyrrolidine ring via nucleophilic substitution or alkylation strategies, often employing:

Purification and Characterization

The synthesized compound is purified via:

  • Recrystallization from alcohol solvents (ethanol, isopropanol).
  • Column chromatography if necessary.
  • Characterization involves NMR spectroscopy , mass spectrometry , and IR spectroscopy to confirm structure and purity.

Summary of Key Data and Reaction Parameters

Step Reagents Solvent Temperature Yield (%) Notes
Ring formation LiI, methyl iodide DCM Room temp 75-85 Environmentally optimized
Carbamate formation Benzyl chloroformate, triethylamine DCM 0°C to room temp 80-90 Controlled addition
Final coupling CDI or triphosgene DMF or THF Room temp 70-85 Purification critical

Environmental and Scalability Considerations

Recent patents highlight the importance of reducing hazardous reagents and employing scalable protocols :

  • Use of less toxic solvents like ethyl acetate .
  • Avoidance of dichloromethane in large-scale synthesis.
  • Recycling of solvents and minimization of waste .

Chemical Reactions Analysis

Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with proteins and other biomolecules .

Comparison with Similar Compounds

Substituent Variations

  • Benzyl N-[(diethylcarbamoyl)methyl]carbamate (C₁₄H₂₀N₂O₃): Features a diethylcarbamoyl group instead of the pyrrolidinylmethyl moiety.
  • Benzyl N-(4-pyridyl)carbamate : Contains a pyridyl group, enabling hydrogen bonding via N—H⋯N interactions in its crystal structure. This contrasts with the target compound’s pyrrolidine ring, which may exhibit different conformational stability due to intramolecular hydrogen bonding .
  • tert-Butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate : A kinase inhibitor intermediate with a tert-butyl group and pyridine ring. The dihedral angle between the pyridine and phenyl rings (83.71°) suggests steric constraints absent in the target compound’s flexible pyrrolidine system .

Key Structural Differences

Compound Molecular Weight Key Substituents Functional Groups
Target Compound Not Provided 4-Methoxy-2-methylpyrrolidinylmethyl Carbamate, Pyrrolidine
Benzyl N-(4-pyridyl)carbamate 242.27 Pyridyl Carbamate, Pyridine
Benzyl N-[(diethylcarbamoyl)methyl]carbamate 264.32 Diethylcarbamoyl Carbamate, Amide

Spectroscopic Characterization

  • IR and NMR Data : Analogs such as Benzyl N-(4-pyridyl)carbamate exhibit characteristic IR peaks for C=O (1720 cm⁻¹) and N—H (3320 cm⁻¹), while ¹H-NMR reveals aromatic protons at δ 7.2–8.6 ppm . For the target compound, the pyrrolidine’s methoxy group (δ ~3.3 ppm) and methyl group (δ ~1.2 ppm) would distinguish its NMR profile.
  • Crystallography : The crystal structure of tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate shows a shortened N1—C2 bond (1.383 Å), indicative of partial double-bond character in the carbamate group. Similar conformational rigidity may exist in the target compound .

Biological Activity

Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate, a derivative of carbamate compounds, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 2059927-65-8
Molecular Formula C₁₅H₂₂N₂O₃
Molecular Weight 278.35 g/mol

Biological Activity

The biological activities of benzyl carbamates, including the compound , are primarily linked to their interactions with various biological targets. Research indicates that compounds with similar structures exhibit significant pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzyl carbamates. For instance, derivatives of benzimidazole and related compounds have shown promising results in inhibiting cancer cell proliferation. In a study evaluating various carbamate derivatives, certain compounds demonstrated growth inhibition concentrations (GI50) in the nanomolar range against multiple cancer cell lines .

Case Study:
In a comparative analysis of several carbamate derivatives, one compound exhibited an LC50 value of 18.9 nM against glioblastoma cells, significantly lower than that of standard treatments . This suggests that this compound may possess similar or enhanced anticancer efficacy.

Antimicrobial Activity

Carbamate derivatives have also been investigated for their antimicrobial properties. A review indicated that modifications to the benzimidazole scaffold can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with specific substituents showed minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi and notable antifungal activity against Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Benzyl Group : Enhances lipophilicity and facilitates membrane permeability.
  • Pyrrolidine Moiety : Contributes to receptor binding affinity and selectivity.
  • Methoxy Group : Potentially increases the compound's stability and bioavailability.

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